Cas no 898645-51-7 (N-ethylnaphthalene-1-sulfonamide)

N-ethylnaphthalene-1-sulfonamide 化学的及び物理的性質
名前と識別子
-
- 1-Naphthalenesulfonamide, N-ethyl-
- n-Ethylnaphthalene-1-sulfonamide
- EN300-1452917
- 898645-51-7
- AKOS003674634
- SCHEMBL2878189
- CS-0350617
- N-ethylnaphthalene-1-sulfonamide
-
- インチ: 1S/C12H13NO2S/c1-2-13-16(14,15)12-9-5-7-10-6-3-4-8-11(10)12/h3-9,13H,2H2,1H3
- InChIKey: SHNXKFOTUQEPDA-UHFFFAOYSA-N
- ほほえんだ: C1(S(NCC)(=O)=O)=C2C(C=CC=C2)=CC=C1
計算された属性
- せいみつぶんしりょう: 235.06669983g/mol
- どういたいしつりょう: 235.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 54.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.5
じっけんとくせい
- 密度みつど: 1.234±0.06 g/cm3(Predicted)
- ふってん: 401.9±28.0 °C(Predicted)
- 酸性度係数(pKa): 11.62±0.40(Predicted)
N-ethylnaphthalene-1-sulfonamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1452917-50mg |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 50mg |
$227.0 | 2023-09-29 | ||
Enamine | EN300-1452917-0.1g |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 0.1g |
$640.0 | 2023-06-06 | ||
Enamine | EN300-1452917-1.0g |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 1g |
$728.0 | 2023-06-06 | ||
Enamine | EN300-1452917-2500mg |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 2500mg |
$529.0 | 2023-09-29 | ||
Enamine | EN300-1452917-100mg |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 100mg |
$238.0 | 2023-09-29 | ||
Enamine | EN300-1452917-1000mg |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 1000mg |
$271.0 | 2023-09-29 | ||
Enamine | EN300-1452917-5000mg |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 5000mg |
$783.0 | 2023-09-29 | ||
Enamine | EN300-1452917-0.5g |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 0.5g |
$699.0 | 2023-06-06 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1421287-2.5g |
n-Ethylnaphthalene-1-sulfonamide |
898645-51-7 | 98% | 2.5g |
¥8029.00 | 2024-04-26 | |
Enamine | EN300-1452917-10000mg |
N-ethylnaphthalene-1-sulfonamide |
898645-51-7 | 10000mg |
$1163.0 | 2023-09-29 |
N-ethylnaphthalene-1-sulfonamide 関連文献
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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9. CdTequantum dot functionalized silica nanosphere labels for ultrasensitive detection of biomarker†Liyuan Chen,Chengliang Chen,Ruina Li,Ying Li,Songqin Liu Chem. Commun., 2009, 2670-2672
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
N-ethylnaphthalene-1-sulfonamideに関する追加情報
Comprehensive Overview of N-ethylnaphthalene-1-sulfonamide (CAS No. 898645-51-7): Properties, Applications, and Industry Insights
N-ethylnaphthalene-1-sulfonamide (CAS No. 898645-51-7) is a specialized organic compound gaining traction in industrial and research applications due to its unique chemical structure and functional versatility. As a derivative of naphthalene, this sulfonamide exhibits properties that make it valuable in pharmaceutical intermediates, material science, and specialty chemicals. With increasing interest in sustainable chemistry and high-performance additives, this compound has emerged as a subject of study for researchers exploring green synthesis methods and bioactive molecules.
The molecular structure of N-ethylnaphthalene-1-sulfonamide combines a naphthalene backbone with an ethyl-substituted sulfonamide group, offering both hydrophobic and polar characteristics. This duality enables its use as a solubility enhancer in formulations or as a building block for more complex molecules. Recent publications highlight its potential in polymer modification, where its thermal stability and compatibility with resins are tested for advanced coatings and adhesive technologies.
In the context of drug discovery, N-ethylnaphthalene-1-sulfonamide is investigated for its role in modulating protein-protein interactions. Its sulfonamide moiety is a common pharmacophore in enzyme inhibitors, aligning with trends in targeted therapies. Researchers are also examining its metabolic pathways to assess biodegradability, addressing the growing demand for eco-friendly chemicals in line with REACH regulations and green chemistry principles.
From a commercial perspective, the compound’s synthesis and scalability are critical. Manufacturers optimize routes to minimize byproduct formation while maintaining cost efficiency—a balance often discussed in process chemistry forums. Analytical techniques like HPLC purity testing and spectroscopic characterization ensure compliance with industry standards, particularly for high-purity grades used in sensitive applications.
Environmental and safety profiles of N-ethylnaphthalene-1-sulfonamide are rigorously evaluated. While not classified as hazardous under current guidelines, proper handling protocols are recommended to mitigate risks associated with fine powders or prolonged exposure. This aligns with broader industry shifts toward transparent safety data and responsible sourcing—topics frequently searched by professionals in chemical procurement.
Innovations in catalytic sulfonylation have streamlined the production of derivatives like N-ethylnaphthalene-1-sulfonamide, reducing reliance on harsh reagents. Such advancements resonate with the circular economy movement, where waste reduction and atom economy are prioritized. Peer-reviewed studies further explore its potential in nanomaterial functionalization, tapping into the booming nanotechnology sector.
As regulatory landscapes evolve, documentation for CAS No. 898645-51-7 must include detailed lifecycle assessments and application-specific data. Suppliers increasingly address FAQs about storage conditions, compatibility matrices, and global shipping regulations—key concerns for international buyers. The compound’s niche status also prompts discussions on custom synthesis versus off-the-shelf availability in specialty chemical markets.
Looking ahead, N-ethylnaphthalene-1-sulfonamide may find expanded roles in electronic materials or agrochemical formulations, driven by interdisciplinary research. Its adaptability underscores the importance of structural optimization in modern chemistry, a theme recurrent in academic literature and patent filings. For stakeholders, staying updated on market trends and technological breakthroughs will be essential to leverage its full potential.
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